2-Cyanoethane-1-sulfonamide

描述

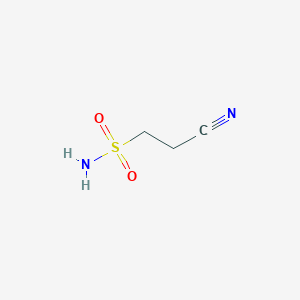

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-cyanoethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2S/c4-2-1-3-8(5,6)7/h1,3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVQJTDKXVPNIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97716-80-8 | |

| Record name | 2-cyanoethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Cyanoethane 1 Sulfonamide

Reactivity Profile of the Sulfonamide Moiety in 2-Cyanoethane-1-sulfonamide

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal and synthetic chemistry, and its reactivity in this compound is dictated by the interplay between the nitrogen atom, the powerfully electron-withdrawing sulfonyl center, and the adjacent 2-cyanoethyl group.

The protons on the nitrogen atom of a primary sulfonamide are acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂-). This effect delocalizes the negative charge of the conjugate base across the two oxygen atoms and the nitrogen atom, leading to significant stabilization. youtube.com The acidity of the sulfonamide N-H bond is highly sensitive to the substituents attached to both the sulfur and nitrogen atoms. vu.nl

In this compound, the presence of the 2-cyanoethyl group further enhances the acidity of the N-H protons compared to simple alkanesulfonamides. The cyano group exerts a potent electron-withdrawing inductive effect (-I effect), which helps to stabilize the resulting sulfonamide anion upon deprotonation. Studies have established a clear correlation between the presence of electron-withdrawing groups and increased acidity (lower pKa) in sulfonamides. vu.nlnih.gov This increased acidity is also reflected in structural parameters; a shorter N-H bond length is indicative of a greater propensity to ionize and thus a lower pKa. nih.gov

Deprotonation is readily achieved by treatment with a suitable base, such as an alkali metal hydroxide (B78521) or alkoxide, to generate the corresponding N-anion. This reaction is a fundamental step that precedes many of the nucleophilic reactions of the sulfonamide nitrogen.

| Compound Type | R Group on -SO₂- | Key Feature | Estimated pKa Range |

|---|---|---|---|

| Alkanesulfonamide | Alkyl (e.g., -CH₃) | Baseline acidity | ~16-17 |

| Arenesulfonamide | Aryl (e.g., -C₆H₅) | Electron-withdrawing aryl group | ~10-11 |

| This compound | -CH₂CH₂CN | Inductive electron-withdrawal by cyano group | Expected to be lower than alkanesulfonamides (e.g., ~15-16) |

While the neutral sulfonamide nitrogen is poorly nucleophilic due to the delocalization of its lone pair into the sulfonyl group, its conjugate base (the sulfonamide anion) is an effective nucleophile. youtube.com The generation of this anion through deprotonation, as described previously, transforms the moiety into a species capable of participating in a variety of bond-forming reactions, particularly nucleophilic substitutions. libretexts.org

The sulfonamide anion of this compound can react with various electrophiles, most commonly alkyl halides, in an Sₙ2 fashion to form N-substituted sulfonamides. nih.govwikipedia.org The reaction proceeds via the attack of the nitrogen anion on the electrophilic carbon center, displacing a leaving group. organic-chemistry.org This method is a standard and versatile route for the elaboration of the sulfonamide group. nih.gov The choice of solvent is critical, with polar aprotic solvents like DMF or DMSO typically favoring the Sₙ2 pathway. wikipedia.org

| Electrophile | Reaction Type | Product Type | Typical Conditions |

|---|---|---|---|

| Alkyl Halide (e.g., R-Br) | N-Alkylation (Sₙ2) | N-Alkyl Sulfonamide | Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF) |

| Acyl Chloride (e.g., R-COCl) | N-Acylation | N-Acyl Sulfonamide (Sulfonylimide) | Base (e.g., Pyridine (B92270), Et₃N) |

| Trichloroacetimidate | N-Alkylation | N-Alkyl Sulfonamide | Thermal conditions (e.g., refluxing toluene) nih.gov |

The sulfonamide group itself is often used as a protecting group for amines, owing to its stability under a wide range of conditions. nih.gov However, in the context of this compound, the focus shifts to the 2-cyanoethyl moiety, which can function as a protecting group for the sulfonamide N-H itself. This strategy is particularly useful when other operations in a synthetic sequence are incompatible with the acidic sulfonamide proton.

Installation: The 2-cyanoethyl group can be installed on a primary sulfonamide via Michael addition to acrylonitrile (B1666552) or by alkylation with a 2-haloacetonitrile.

Selective Cleavage: The most significant feature of the 2-cyanoethyl protecting group is its facile and selective removal under mild basic conditions. thieme-connect.de The cleavage proceeds through a β-elimination mechanism (E1cB-type). A base removes the proton on the carbon alpha to the sulfonyl group, which is rendered acidic by the adjacent sulfur atom. The resulting carbanion then eliminates the sulfonamide anion, generating acrylonitrile as a byproduct. This orthogonality allows for its removal without affecting other more robust protecting groups. thieme-connect.deumich.edu

| Process | Description | Typical Reagents/Conditions |

|---|---|---|

| Installation (Protection) | Alkylation of a primary sulfonamide with a 2-cyanoethyl source. | Acrylonitrile with catalytic base; 2-chloroacetonitrile with base (e.g., K₂CO₃). |

| Cleavage (Deprotection) | Base-mediated β-elimination of the 2-cyanoethyl group. | Mild amine bases (e.g., triethylamine (B128534), DBU) or dilute aqueous ammonia (B1221849). thieme-connect.de |

Reactivity of the Cyano Group in this compound

The cyano (nitrile) group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, with an electrophilic carbon atom and lone pair of electrons on the nitrogen. libretexts.org Its reactivity is central to the synthetic utility of this compound.

The protons on the carbon atom alpha to the cyano group in this compound are acidic (pKa ~25-30 in DMSO for simple nitriles) and can be removed by strong bases to form a resonance-stabilized nitrile anion. wikipedia.org This anion is a potent carbon nucleophile.

Thorpe-Ziegler Condensation: This reaction is an intramolecular version of the Thorpe condensation. While the standard Thorpe condensation is intermolecular, if a dinitrile is used, the reaction can proceed intramolecularly. For a molecule like this compound, its corresponding anion could theoretically participate in an intermolecular Thorpe condensation, attacking the electrophilic carbon of another molecule of the nitrile. This dimerization would lead to the formation of a β-enaminonitrile after tautomerization.

1,3-Dipolar Cycloadditions: The nitrile triple bond can act as a dipolarophile in [3+2] cycloaddition reactions. A prominent example is the reaction with organic azides (R-N₃) in the presence of a catalyst (often Lewis acids like ZnCl₂) to form substituted tetrazole rings. This transformation is a powerful method for converting a nitrile into a bioisosterically important heterocyclic ring.

The cyano group can be readily converted into other key nitrogenous functional groups, such as amines and amides, through reduction and hydrolysis, respectively.

Reduction to Amines: The nitrile group can be reduced to a primary amine. This transformation requires powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. libretexts.org The reaction proceeds by the nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding the corresponding primary amine after aqueous workup. In the case of this compound, this reaction would produce 3-aminopropane-1-sulfonamide.

Hydrolysis to Amides and Carboxylic Acids: The cyano group can undergo hydrolysis under either acidic or basic conditions. libretexts.org The reaction typically proceeds in two stages. Partial hydrolysis yields a primary amide (2-carbamoylethane-1-sulfonamide). Under more forcing conditions (e.g., prolonged heating), the amide can be further hydrolyzed to the corresponding carboxylic acid (2-carboxyethane-1-sulfonic acid), although this step often requires harsher conditions.

| Reaction | Product Functional Group | Typical Reagents |

|---|---|---|

| Reduction | Primary Amine (-CH₂NH₂) | 1. LiAlH₄ in THF/ether; 2. H₂O workup libretexts.org |

| Partial Hydrolysis | Primary Amide (-CONH₂) | H₂SO₄ (conc.), H₂O, heat; or H₂O₂, base |

| Complete Hydrolysis | Carboxylic Acid (-COOH) | Aqueous acid (e.g., H₃O⁺) or base (e.g., NaOH), prolonged heating |

| [3+2] Cycloaddition | Tetrazole | Sodium azide (B81097) (NaN₃), Lewis acid (e.g., ZnBr₂) or NH₄Cl |

Electrophilic Activation and Aromatic Decarboxylative Halosulfonylation Analogs

The synthesis of sulfonamides, including structures analogous to this compound, often proceeds via the reaction of an amine with an electrophilic sulfonyl-containing species, typically a sulfonyl chloride. A contemporary strategy for generating these crucial electrophiles is through the decarboxylative functionalization of aromatic carboxylic acids. This method, known as aromatic decarboxylative halosulfonylation, provides a powerful route to aryl sulfonyl chlorides from readily available starting materials.

The process leverages copper-based photocatalysis to convert aromatic acids into their corresponding sulfonyl chlorides. This transformation is significant as it avoids the use of pre-functionalized substrates. The general mechanism involves the formation of a photoactive Cu(II) carboxylate complex. Under visible light irradiation, a ligand-to-metal charge transfer (LMCT) occurs, inducing decarboxylation and generating an aryl radical. This radical is then trapped by a sulfur dioxide surrogate, such as DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to form an arylsulfonyl radical. Subsequent trapping by a halogen source yields the desired aryl sulfonyl chloride. This electrophile can then be reacted in a one-pot sequence with a wide range of amines to produce the final sulfonamide product. This method's utility has been demonstrated in the synthesis of diverse aryl and heteroaryl sulfonamides.

Recent advancements have also explored iron-based photocatalysis for similar decarboxylative sulfonylation reactions, highlighting a move towards more sustainable and cost-effective catalytic systems. organic-chemistry.org These methods represent a significant step forward in the synthesis of complex sulfonamides by providing novel pathways to the key electrophilic intermediates required for their construction.

Table 1: Key Components in Photocatalytic Decarboxylative Halosulfonylation

| Component | Role | Example(s) |

|---|---|---|

| Substrate | Source of the aromatic group | Aromatic Carboxylic Acids |

| Catalyst | Facilitates decarboxylation via LMCT | Copper(II) salts, Iron salts |

| SO₂ Surrogate | Source of the sulfonyl group | DABSO |

| Halogen Source | Traps the sulfonyl radical | N-Chlorosuccinimide (NCS) |

| Amine | Nucleophile for final sulfonamide formation | Primary/Secondary Amines |

Reactivity of the Ethane (B1197151) Backbone in this compound

The ethane backbone of this compound possesses distinct reactive sites. The carbon atom situated adjacent to the sulfonamide group, known as the alpha-carbon, is of particular interest due to the acidity of its attached protons. The strongly electron-withdrawing nature of the sulfonyl group (-SO₂-) significantly increases the acidity of these alpha-protons compared to those on a simple alkane. This effect is analogous to the increased acidity of alpha-protons in carbonyl compounds, where the pKa is substantially lowered. indiana.edu While the pKa of a typical alkane is above 50, the alpha-protons of ketones are around 20. indiana.edu The sulfonyl group similarly stabilizes the conjugate base (a carbanion) formed upon deprotonation through inductive effects and potential delocalization of the negative charge onto the oxygen atoms of the sulfonyl group.

This enhanced acidity allows for the selective deprotonation of the alpha-carbon using a suitable base, generating a nucleophilic carbanion. This intermediate can then readily participate in alkylation reactions with various electrophiles, such as alkyl halides. This two-step sequence of deprotonation followed by alkylation is a fundamental strategy for forming new carbon-carbon bonds and functionalizing the aliphatic backbone of sulfonamides. The choice of base is critical to ensure efficient deprotonation without competing side reactions.

Table 2: Reagents for Alpha-Alkylation of Sulfonamides

| Step | Reagent Class | Specific Example(s) | Purpose |

|---|---|---|---|

| Deprotonation | Strong Bases | n-Butyllithium (n-BuLi), Lithium diisopropylamide (LDA) | To generate the α-sulfonyl carbanion |

| Alkylation | Electrophiles | Alkyl halides (e.g., Iodomethane, Benzyl bromide) | To form a new C-C bond at the α-carbon |

Building upon the reactivity of the alpha-carbon, significant research has focused on controlling the stereochemical outcome of its functionalization. Asymmetric or stereoselective functionalization allows for the synthesis of enantioenriched compounds, which is of paramount importance in medicinal chemistry. acs.org Several strategies have been developed to achieve this control in molecules containing sulfonyl groups.

One common approach involves the use of a chiral auxiliary. In this method, a chiral group is temporarily incorporated into the sulfonamide structure, often on the nitrogen atom. This chiral auxiliary directs the approach of the incoming electrophile to one face of the alpha-carbanion, leading to the preferential formation of one stereoisomer. After the reaction, the auxiliary can be cleaved to reveal the enantioenriched product.

Alternatively, catalytic asymmetric methods are employed. These strategies utilize a chiral catalyst, such as a metal complex with a chiral ligand, to create a chiral environment around the substrate. acs.org The catalyst orchestrates the reaction between the nucleophilic alpha-sulfonyl anion and the electrophile, resulting in a highly enantioselective transformation. nih.gov Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of sulfones is a notable example that proceeds through dynamic kinetic resolution of enolate intermediates to achieve high levels of stereoselectivity. acs.org Such catalytic approaches are often more efficient and atom-economical than stoichiometric chiral auxiliary-based methods. nih.govchemrxiv.org

Advanced Mechanistic Studies of Key Transformations Involving this compound

Understanding the detailed reaction pathways and identifying transient intermediates are crucial for optimizing existing reactions and designing new transformations. For reactions involving sulfonamides and their precursors, a combination of experimental and computational methods is often employed.

In the context of the decarboxylative sulfonylation reactions mentioned previously, mechanistic studies propose a pathway initiated by the formation of a copper-carboxylate complex. organic-chemistry.org Subsequent photoinduced single-electron transfer (SET) leads to decarboxylation, generating an aryl radical. This highly reactive intermediate is swiftly trapped by a sulfur dioxide source. The resulting sulfonyl radical then reacts with a halogen source to form the sulfonyl halide. The identification of radical intermediates is often supported by trapping experiments or computational modeling.

For other reactions, such as the hydrolysis of sulfonamides, mechanistic studies have identified key intermediates. For example, the alkaline hydrolysis of strained cyclic sulfonamides (β-sultams) has been shown to proceed through a stepwise mechanism involving a trigonal bipyramidal intermediate (TBPI). researchgate.net Evidence for such pathways comes from kinetic studies that show a second-order dependence on hydroxide concentration. researchgate.net While this compound is an acyclic sulfonamide and thus less reactive, these studies on related structures provide fundamental insights into the possible intermediates in nucleophilic substitution at the sulfur center.

Kinetic and spectroscopic studies provide the empirical evidence required to validate proposed reaction mechanisms. Kinetics, the study of reaction rates, can elucidate the composition of the transition state and determine whether an intermediate is formed in a rate-limiting step. For instance, in the hydrolysis of N-aryl-β-sultams, the Brønsted βlg value and the kinetic solvent isotope effect are consistent with the rate-limiting formation of the trigonal bipyramidal intermediate. researchgate.net

Spectroscopic techniques are indispensable for the direct or indirect observation of reactive intermediates. Time-resolved UV-vis transient absorption spectroscopy has been used to detect and study sulfonyl-containing radicals like the ClSO radical, which is generated from the photolysis of thionyl chloride. nih.govrsc.org By monitoring the decay of the spectroscopic signal over time, rate coefficients for subsequent reactions can be determined. nih.gov While these specific studies may not involve this compound directly, the techniques are broadly applicable to investigating reactions involving sulfonyl species, providing critical data on the lifetimes and reactivity of key intermediates. Such investigations are essential for building a complete picture of the reaction mechanism.

Derivatization and Functionalization Strategies for 2 Cyanoethane 1 Sulfonamide

N-Derivatization of the Sulfonamide Nitrogen in 2-Cyanoethane-1-sulfonamide

The nitrogen atom of the sulfonamide group in this compound is a primary site for derivatization, enabling the introduction of a variety of functional groups through alkylation, acylation, and conversion to other sulfonyl derivatives.

Alkylation: The N-alkylation of primary sulfonamides like this compound can be achieved through several established methods. A common approach involves the reaction with alkyl halides in the presence of a base. tandfonline.com Alternatively, alcohols can serve as green alkylating agents through "borrowing hydrogen" methodologies, which often utilize transition metal catalysts. ionike.comacs.org For instance, manganese-based pincer catalysts have proven effective for the mono-N-alkylation of various sulfonamides with both benzylic and simple primary aliphatic alcohols, offering excellent yields. acs.org Iron-based catalyst systems have also been developed for the N-alkylation of sulfonamides using benzylic alcohols. ionike.com Another practical method employs anion exchange resins, where the sulfonamide is supported on the polymer and subsequently reacted with an alkyl halide, simplifying product purification. tandfonline.com

Acylation: N-acylation introduces a carbonyl group adjacent to the sulfonamide nitrogen, forming an N-acylsulfonamide. This transformation significantly increases the acidity of the N-H proton. nih.gov The synthesis is typically accomplished by treating the sulfonamide with an acylating agent, such as a carboxylic anhydride (B1165640) or an acyl chloride. tandfonline.com These reactions can be performed under various conditions, including acidic, basic, or with Lewis acid catalysis. tandfonline.com For example, a catalytic amount of sulfuric acid is sufficient for acylating primary aliphatic sulfonamides with anhydrides. nih.gov A range of metal triflates, such as copper(II) triflate (Cu(OTf)₂), have been shown to be highly efficient catalysts for this transformation, tolerating a wide variety of functional groups. tandfonline.comtandfonline.com Solvent-free conditions using catalysts like zinc chloride have also been developed for the N-acylation of sulfonamides. nih.gov

Table 1: Selected Methodologies for N-Alkylation and N-Acylation of Primary Sulfonamides This table presents generalized conditions applicable to this compound.

| Transformation | Alkylating/Acylating Agent | Catalyst/Base | Typical Conditions | Ref. |

| N-Alkylation | Alcohols (e.g., Benzyl alcohol) | Mn(I) PNP pincer complex | Base (e.g., t-BuOK), Toluene, 110 °C | acs.org |

| N-Alkylation | Alcohols (e.g., Benzylic alcohols) | FeCl₂ / K₂CO₃ | Toluene, Reflux | ionike.com |

| N-Alkylation | Alkyl Halides (e.g., Methyl iodide) | Anion Exchange Resin | Alcoholic medium | tandfonline.com |

| N-Acylation | Acid Anhydrides (e.g., Acetic anhydride) | Cu(OTf)₂ (catalytic) | Acetonitrile (B52724), Room Temp. to 80 °C | tandfonline.comtandfonline.com |

| N-Acylation | Acid Chlorides (e.g., Benzoyl chloride) | Al(HSO₄)₃ / Zr(HSO₄)₄ | Solvent-free, 50-90 °C | researchgate.net |

| N-Acylation | N-Acylbenzotriazoles | NaH | THF, 24-60 °C | semanticscholar.org |

Beyond simple alkylation and acylation, the sulfonamide moiety can be converted into the sulfonimidamide group, which is an aza-analogue of a sulfonamide where one of the sulfonyl oxygens is replaced by an imidic nitrogen. These compounds are gaining traction in medicinal chemistry. organic-chemistry.org One modern approach to synthesizing sulfonimidamides involves a one-pot, two-step mechanochemical process that proceeds without a solvent. In this method, a primary sulfinamide (a potential derivative of this compound) is first converted to a sulfonimidoyl chloride via oxidative chlorination, which then undergoes substitution with an amine. organic-chemistry.org Other strategies involve the copper-catalyzed coupling of primary sulfinamides with secondary amines, using air as the terminal oxidant. organic-chemistry.org

Chemical Transformations of the Cyano Group in this compound

The cyano (nitrile) group is a highly versatile functional handle that can be transformed into amines, imines, amides, or carboxylic acids through reduction or hydrolysis. researchgate.net

The reduction of the nitrile group can lead to either a primary amine or an intermediate imine, depending on the reagents and conditions employed. wikipedia.orgchemistrysteps.com

Reduction to Amines: Complete reduction of the nitrile yields a primary amine. This is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com The reaction involves two successive nucleophilic additions of a hydride ion, followed by an aqueous workup to yield the primary amine. chemistrysteps.com Catalytic hydrogenation is another widely used and economical method, employing catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere. wikipedia.org This process is crucial in industrial applications, though careful selection of the catalyst and conditions is necessary to prevent the formation of secondary and tertiary amine byproducts. wikipedia.org Milder, more selective reagents like diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) have also been developed for the reduction of aliphatic nitriles. nih.govorganic-chemistry.org

Reduction to Imines (and subsequently Aldehydes): A controlled, partial reduction can stop at the imine stage. The use of diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is a standard method for this transformation. wikipedia.orgchemistrysteps.comlibretexts.org DIBAL-H adds only one hydride equivalent to the nitrile, forming an intermediate imine-aluminum complex. libretexts.org Subsequent acidic aqueous workup hydrolyzes this imine to yield an aldehyde. chemistrysteps.comlibretexts.org Another classic method is the Stephen reaction, which uses stannous chloride and hydrochloric acid to form an iminium salt that hydrolyzes to an aldehyde. ncert.nic.in

Table 2: Summary of Reduction Methodologies for the Cyano Group This table presents generalized conditions applicable to this compound.

| Product | Reagent(s) | Key Features | Ref. |

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | Strong, non-selective reducing agent. | chemistrysteps.com |

| Primary Amine | H₂ / Raney Ni (or Pd, Pt) | Catalytic hydrogenation; economical but can lead to byproducts. | wikipedia.org |

| Primary Amine | Diisopropylaminoborane / cat. LiBH₄ | Mild and efficient for aliphatic nitriles. | nih.govorganic-chemistry.org |

| Aldehyde (via Imine) | Diisobutylaluminium hydride (DIBAL-H) | Partial reduction; requires low temperature and aqueous workup. | wikipedia.orgchemistrysteps.comlibretexts.org |

| Aldehyde (via Imine) | SnCl₂ / HCl (Stephen Reaction) | Classic method involving an iminium salt intermediate. | ncert.nic.in |

The hydrolysis of the nitrile group provides access to amides and carboxylic acids. The final product depends heavily on the reaction conditions. chemistrysteps.comchemguide.co.uk

Hydrolysis to Carboxylic Acids: Complete hydrolysis of a nitrile yields a carboxylic acid. commonorganicchemistry.com This transformation can be catalyzed by either acid or base, typically requiring heat (reflux). chemistrysteps.comcommonorganicchemistry.comjove.com In acidic hydrolysis (e.g., using aqueous HCl), the reaction proceeds through an amide intermediate, which is further hydrolyzed under the reaction conditions to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukjove.com In basic hydrolysis (e.g., using aqueous NaOH), a carboxylate salt is formed along with ammonia (B1221849) gas. chemistrysteps.comchemguide.co.uk The free carboxylic acid can then be obtained by acidifying the final solution. chemguide.co.uk

Selective Hydrolysis to Amides: The hydrolysis can be stopped at the amide stage under carefully controlled or milder conditions. stackexchange.com For instance, using an alkaline solution of hydrogen peroxide is a mild method for converting nitriles to amides. commonorganicchemistry.com The use of tetrabutylammonium (B224687) hydroxide (B78521) has also been reported for the selective hydration of nitriles to amides. researchgate.net Achieving partial hydrolysis with standard bases like NaOH is possible but can be challenging, as the amide product is susceptible to further hydrolysis to the carboxylic acid. commonorganicchemistry.com

Remote Functionalization of the Ethane (B1197151) Chain in this compound

Functionalization of the ethane backbone of this compound, at positions remote from the primary functional groups, represents a more advanced synthetic challenge. Such transformations often rely on activating otherwise inert C-H bonds.

One powerful strategy for remote C-H functionalization involves intramolecular radical hydrogen atom transfer (HAT). researchgate.net In the context of N-alkyl sulfonamides, a nitrogen-centered radical can be generated, which can then abstract a hydrogen atom from a distal carbon (e.g., at the δ-position) via a sterically favored six-membered ring transition state. researchgate.netresearchgate.net This generates a carbon-centered radical on the alkyl chain, which can then be trapped by a variety of reagents to install a new functional group. Photoredox catalysis has been employed for the Minisci-type δ-selective C(sp³)–H heteroarylation of N-alkyl sulfonamides, demonstrating the feasibility of this approach. acs.org

While these methods are typically applied to longer alkyl chains, the principles of HAT could potentially be adapted for the functionalization of the ethane chain in derivatives of this compound. Furthermore, the cyano group itself can act as a directing group in some transition-metal-catalyzed C-H functionalization reactions, potentially enabling activation of the C-H bonds on the ethane chain. researchgate.netnih.gov The carbon atom alpha to the cyano group is also activated due to the group's electron-withdrawing nature, making it susceptible to deprotonation and subsequent functionalization with electrophiles, a well-established strategy in organic synthesis. researchgate.net

Multi-Component Reactions (MCRs) Incorporating this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient strategy in modern organic synthesis. The unique structural characteristics of this compound, featuring an activated methylene (B1212753) group, a cyano moiety, and a sulfonamide functionality, make it a promising candidate for the construction of diverse heterocyclic scaffolds through MCRs. The electron-withdrawing nature of both the cyano and sulfonyl groups significantly increases the acidity of the adjacent methylene protons, rendering this position highly nucleophilic and suitable for initiating a variety of condensation reactions.

While direct literature on the use of this compound in MCRs is not extensively documented, its reactivity can be inferred from analogous compounds. Its structural motifs suggest potential participation in several named MCRs, leading to the formation of highly functionalized pyridines and thiophenes.

One of the most notable potential applications of this compound is in the synthesis of substituted pyridines. rsc.org MCRs for pyridine (B92270) synthesis often involve the condensation of a compound with an active methylene group, an aldehyde, and an ammonium source. researchgate.net In such a reaction, this compound would serve as the active methylene component. For instance, a one-pot reaction between an aromatic aldehyde, malononitrile, an N-substituted acetophenone (B1666503) bearing a sulfonamide, and ammonium acetate (B1210297) has been shown to produce pyridines with a sulfonamide moiety. rsc.org By analogy, this compound could react with an aldehyde, a 1,3-dicarbonyl compound, and an ammonium source to yield highly substituted pyridine derivatives bearing a sulfonamidoethyl group.

Another plausible MCR for this compound is a variation of the Gewald reaction. wikipedia.org The classical Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to form 2-aminothiophenes. wikipedia.orgderpharmachemica.com Given that this compound possesses the requisite activated nitrile functionality, it could potentially react with a carbonyl compound and elemental sulfur to produce 2-aminothiophenes substituted at the 3-position with a sulfonamide group. This reaction would proceed through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org

The following table summarizes potential multi-component reactions incorporating this compound, based on established synthetic protocols for analogous compounds.

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Other Reagents | Resulting Scaffold | Potential Substituent from this compound |

|---|---|---|---|---|---|---|

| Pyridine Synthesis (Hantzsch-type) | This compound | Aromatic Aldehyde | 1,3-Dicarbonyl Compound | Ammonium Acetate | Dihydropyridine/Pyridine | -CH2CH2SO2NH2 |

| Gewald Aminothiophene Synthesis | This compound | Ketone (e.g., Cyclohexanone) | Elemental Sulfur | Base (e.g., Morpholine) | 2-Aminothiophene | -SO2NH2 |

| Pyridine Synthesis | This compound | Aromatic Aldehyde | Malononitrile | Ammonium Acetate | 2-Aminopyridine | -CH2CH2SO2NH2 |

2 Cyanoethane 1 Sulfonamide As a Versatile Synthetic Intermediate and Building Block

Precursor for Complex Organic Architectures

2-Cyanoethane-1-sulfonamide serves as a valuable starting material for the construction of intricate molecular frameworks, owing to the reactivity of its dual functional groups: the sulfonamide and the cyano moieties. These groups can participate in a variety of chemical transformations, enabling the synthesis of complex heterocyclic structures.

The sulfonamide group is a key precursor for the synthesis of sultams, which are cyclic sulfonamides. These reactions typically involve intramolecular cyclization, where the sulfonamide nitrogen acts as a nucleophile. In the case of this compound, the cyano group can be chemically modified to facilitate this cyclization. For instance, reduction of the nitrile to a primary amine, followed by conversion into a leaving group on the ethyl chain, would enable an intramolecular nucleophilic substitution by the sulfonamide nitrogen to form a sultam ring.

Furthermore, the inherent reactivity of the sulfonamide group allows for its incorporation into other heterocyclic systems. For example, sulfonamides can be converted into sulfonimidamides, which are themselves important building blocks for more complex structures, including chiral derivatives that can act as ligands or catalysts in asymmetric synthesis. researchgate.net The synthesis of novel sulfonamide derivatives remains an active area of research for organic and pharmaceutical chemists. researchgate.net

| Starting Material Functional Group | Transformation | Resulting Heterocyclic System | Potential Reaction Pathway |

|---|---|---|---|

| Sulfonamide & Cyano (modified) | Intramolecular Cyclization | Sultam (Cyclic Sulfonamide) | Reduction of nitrile to amine, followed by intramolecular nucleophilic substitution. |

| Sulfonamide | Chlorination & Amination | Sulfonimidamide Derivatives | Reaction with reagents like Ph₃PCl₂ followed by reaction with amino acid esters. researchgate.net |

| Cyano | [3+2] Cycloaddition | Tetrazoles | Reaction with azide (B81097) dipoles. nih.gov |

| Cyano | Cycloaddition | 1,2,4-Oxadiazoles | Reaction with hydroxylamine (B1172632) derivatives followed by cyclization. nih.gov |

The cyano group of this compound is a versatile functional group for building diverse ring systems through cyclization reactions. Nitriles are known to participate as dipolarophiles in [3+2] cycloaddition reactions, reacting with 1,3-dipoles like azides to form aminotetrazole rings or with nitrile oxides to yield oxadiazoles. nih.gov Similarly, metal-catalyzed [2+2+2] cycloadditions of nitriles with alkynes can produce substituted pyridine (B92270) rings. nih.gov

In these scenarios, this compound would act as a building block, introducing the -CH₂CH₂SO₂NH₂ substituent onto the newly formed heterocyclic core. This strategy allows for the creation of novel and highly functionalized molecules where the sulfonamide group can impart specific physicochemical properties or act as a key interacting moiety in a biological context. For example, cyclization reactions with anthranilates or 2-aminophenyl ketones can lead to the formation of quinazoline (B50416) and dihydroquinazolinone derivatives, which are important scaffolds in medicinal chemistry. researchgate.net

Scaffolding for Chemical Probe Development and Analog Synthesis

The structural features of this compound make it an attractive scaffold for the development of chemical probes and for the synthesis of compound analogs in drug discovery programs.

The sulfonamide moiety is a privileged structural motif in medicinal chemistry, largely due to its ability to act as a hydrogen bond donor and acceptor and its capacity to bind to metal ions in enzyme active sites. nih.gov A prominent example is the primary sulfonamide group's role as a zinc-binding warhead in the design of carbonic anhydrase inhibitors. nih.gov

In structure-based design, this compound can serve as a foundational fragment or scaffold. The sulfonamide group can be positioned to interact with a specific target, while the 2-cyanoethyl portion provides a vector for synthetic elaboration. This allows chemists to systematically build out from the core scaffold, adding new functional groups to explore the chemical space within a protein's binding pocket and optimize interactions for improved potency and selectivity. nih.gov The versatility of arylsulfonamides, in particular, makes them a valuable motif for developing novel agents for a wide range of therapeutic targets. nih.gov

| Scaffold Feature | Role in Structure-Based Design | Example Target Class |

|---|---|---|

| Sulfonamide Group (-SO₂NH₂) | Acts as a zinc-binding group; hydrogen bond donor/acceptor. | Metalloproteinases (e.g., Carbonic Anhydrases). nih.gov |

| Cyanoethyl Chain (-CH₂CH₂CN) | Provides a modifiable linker to explore binding pockets and attach other pharmacophoric elements. | Kinases, Proteases. |

| Overall Molecule | Serves as a starting fragment in fragment-based drug discovery. | Various enzyme and receptor targets. nih.gov |

Isosteric and bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound. youtube.com This involves substituting one functional group for another with similar steric or electronic properties to improve metabolic stability, solubility, potency, or pharmacokinetic profiles. drughunter.comnih.gov

The sulfonamide group is a well-established non-classical bioisostere for the carboxylic acid group. drughunter.com While both groups are acidic and can participate in similar hydrogen bonding interactions, they have different physicochemical properties. Replacing a carboxylic acid with a sulfonamide can lead to increased lipophilicity and enhanced cell membrane permeability. drughunter.com Furthermore, sulfonamides are generally more resistant to metabolic degradation pathways like glucuronidation that affect carboxylic acids. youtube.com Therefore, incorporating a structure like this compound or its derivatives in place of an alkyl carboxylic acid during lead optimization can be a powerful tactic to overcome liabilities related to metabolism and bioavailability. drughunter.comnih.gov

Role in Catalyst Development and Ligand Design

The sulfonamide functional group can be incorporated into ligands to modulate the properties of metal catalysts. The nitrogen atom of the sulfonamide can coordinate with a metal center, and the electronic properties of the sulfonyl group can influence the electron density at the metal, thereby tuning its catalytic activity.

Research has demonstrated the use of sulfonamide-based ligands in various catalytic systems. For example, iridium complexes bearing N-(methylsulfonyl)-2-pyridinecarboxamide ligands have been successfully employed as highly stable and efficient catalysts for formic acid dehydrogenation. rsc.org In this design, the sulfonamide moiety is integral to the ligand framework that coordinates with the iridium center. rsc.org Similarly, sulfonamide-based ligands have been developed for chromium-mediated catalytic asymmetric reactions, where the ligand's structure is crucial for achieving high enantioselectivity. nih.gov

The this compound structure could be used as a building block for new ligands. The sulfonamide nitrogen could serve as a coordination site, while the cyano group could be retained as a polar functional group or modified to introduce other coordinating atoms or steric bulk, allowing for the systematic optimization of the ligand's performance for a specific catalytic transformation.

Advanced Spectroscopic and Structural Elucidation of 2 Cyanoethane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of 2-Cyanoethane-1-sulfonamide, confirming the connectivity of the ethyl bridge between the cyano and sulfonamide functional groups.

The proton (¹H) NMR spectrum of this compound is expected to show two distinct signals for the two methylene (B1212753) (-CH₂-) groups. Due to spin-spin coupling, these signals would appear as triplets. The -CH₂- group adjacent to the electron-withdrawing sulfonamide group would resonate at a higher chemical shift (downfield) compared to the -CH₂- group adjacent to the cyano group. The protons of the sulfonamide (-SO₂NH₂) would typically appear as a broad singlet.

The carbon-13 (¹³C) NMR spectrum provides direct information about the carbon skeleton. Three signals are anticipated: one for the nitrile carbon (-C≡N), which typically appears in the 110-125 ppm range, and two signals for the methylene carbons (-CH₂-). Similar to the proton spectrum, the carbon atom closer to the sulfonamide group will be more deshielded and appear further downfield.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in confirming these assignments. A COSY spectrum would show a cross-peak between the two methylene proton signals, confirming their adjacent positions. An HSQC spectrum would correlate each proton signal to its directly attached carbon signal, unequivocally assigning the ¹H and ¹³C resonances.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (NC-C₂H₂-C₁H₂-SO₂NH₂) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| -C₁H₂ -SO₂NH₂ | 3.4 - 3.6 | 45 - 55 | Triplet |

| -C₂H₂ -CN | 2.8 - 3.0 | 15 - 25 | Triplet |

| -SO₂NH₂ | 5.0 - 7.0 | - | Broad Singlet |

| -C N | - | 115 - 120 | Singlet |

Nitrogen-15 (¹⁵N) NMR spectroscopy can be used to probe the two distinct nitrogen environments in the molecule. A ¹⁵N NMR spectrum would display two signals: one for the nitrogen atom of the sulfonamide group (-SO₂N H₂) and another for the nitrogen of the nitrile group (-C≡N ). The chemical shifts of these signals are sensitive to the electronic environment, providing further confirmation of the functional groups. Sulfonamide nitrogens typically resonate in a different region than nitrile nitrogens, allowing for their clear differentiation.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy identifies the functional groups within a molecule by detecting their characteristic vibrational frequencies.

For this compound, the Infrared (IR) spectrum provides clear evidence for its key structural features. The sulfonamide group is characterized by several distinct bands: two bands for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹ regions, respectively rsc.org. Additionally, N-H stretching vibrations of the primary sulfonamide appear in the 3400-3200 cm⁻¹ range, and the S-N bond stretch is observed around 900 cm⁻¹ rsc.org.

The most diagnostic peak for the nitrile group (-C≡N) is its stretching vibration, which appears as a sharp, medium-intensity band in a relatively clear region of the spectrum, typically between 2260 and 2220 cm⁻¹ nih.gov. The presence of C-H stretching and bending vibrations from the ethyl backbone would also be observed.

Raman spectroscopy complements IR by providing information on non-polar bonds. The C≡N stretch is also Raman active and often produces a strong signal. The symmetric S=O stretch of the sulfonamide group is also typically well-defined in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Expected Intensity |

| Sulfonamide (-SO₂NH₂) | N-H stretch | 3400 - 3200 | Medium |

| S=O asymmetric stretch | 1350 - 1310 | Strong | |

| S=O symmetric stretch | 1160 - 1140 | Strong | |

| S-N stretch | 915 - 890 | Medium | |

| Nitrile (-C≡N) | C≡N stretch | 2260 - 2220 | Medium, Sharp |

| Ethane (B1197151) (-CH₂-CH₂-) | C-H stretch | 3000 - 2850 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion. For this compound, with a molecular formula of C₃H₆N₂O₂S, the calculated monoisotopic mass is approximately 134.0150 Da vulcanchem.com. HRMS can measure this mass with high precision (typically to within 5 ppm), which confirms the elemental composition and rules out other potential formulas with the same nominal mass.

Table 3: Molecular Weight Data for this compound

| Property | Value |

| Molecular Formula | C₃H₆N₂O₂S |

| Average Molecular Weight | 134.16 g/mol vulcanchem.com |

| Monoisotopic Mass | 134.0150 Da |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (often the protonated molecule, [M+H]⁺, or the molecular ion, M⁺•) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| Parent Ion [M+H]⁺ (m/z 135) | Fragmentation Pathway | Fragment Ion (m/z) | Neutral Loss |

| C₃H₇N₂O₂S⁺ | Loss of ammonia (B1221849) | 118 | NH₃ |

| C₃H₇N₂O₂S⁺ | Loss of sulfur dioxide | 71 | SO₂ |

| C₃H₇N₂O₂S⁺ | Cleavage of C-S bond | 55 | HSO₂NH₂ |

| C₃H₇N₂O₂S⁺ | Loss of sulfonamide radical | 54 | •SO₂NH₂ |

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

For this compound, a single-crystal X-ray diffraction analysis would reveal the solid-state conformation of the molecule. The sulfonamide group (-SO₂NH₂) is a key feature, known to participate in robust hydrogen bonding. nih.gov The nitrogen and oxygen atoms of the sulfonamide can act as hydrogen bond acceptors, while the amine protons serve as hydrogen bond donors. These interactions are crucial in forming extended networks within the crystal lattice. researchgate.net

The presence of the cyano (-C≡N) group introduces a strong dipole moment, leading to potential dipole-dipole interactions that would further influence the molecular packing. The elucidation of the crystal structure would allow for the characterization of these non-covalent interactions, such as N-H···O and N-H···N hydrogen bonds, which are critical in understanding the physicochemical properties of the compound, including its melting point and solubility.

Table 1: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Motif |

|---|---|---|---|

| Hydrogen Bond | N-H (Sulfonamide) | O=S (Sulfonamide) | Dimeric rings, chains |

| Hydrogen Bond | N-H (Sulfonamide) | N≡C (Cyano) | Chains, sheets |

Elemental Analysis for Empirical Formula Validation

Elemental analysis, specifically combustion analysis, is a fundamental technique for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound to validate its empirical formula. preparatorychemistry.com The process involves the complete combustion of a precisely weighed sample in an excess of oxygen. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and sulfur dioxide (SO₂)—are collected and quantified.

The molecular formula for this compound is C₃H₆N₂O₂S. Based on this formula, the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of this compound (C₃H₆N₂O₂S)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 3 | 36.03 | 26.88% |

| Hydrogen (H) | 1.01 | 6 | 6.06 | 4.52% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 20.90% |

| Oxygen (O) | 16.00 | 2 | 32.00 | 23.86% |

| Sulfur (S) | 32.07 | 1 | 32.07 | 23.91% |

| Total | | | 134.18 | 100.00% |

Experimental results from elemental analysis are typically considered acceptable if they fall within ±0.4% of the theoretical values, confirming the purity and empirical formula of the synthesized compound. cardiff.ac.uk

Table 3: Hypothetical Experimental Elemental Analysis Data for this compound

| Element | Theoretical Mass % | Experimental Mass % | Difference (%) |

|---|---|---|---|

| Carbon (C) | 26.88 | 26.75 | -0.13 |

| Hydrogen (H) | 4.52 | 4.59 | +0.07 |

| Nitrogen (N) | 20.90 | 21.05 | +0.15 |

Hyphenated Techniques for Analytical Purity and Isotopic Profiling (e.g., Derivatization-GC-IRMS)

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures. nih.govsaspublishers.com For a polar and non-volatile compound like this compound, direct analysis by gas chromatography (GC) is challenging. Therefore, a derivatization step is often necessary to increase volatility and thermal stability. jfda-online.comsemanticscholar.org

Derivatization-Gas Chromatography-Isotope Ratio Mass Spectrometry (Derivatization-GC-IRMS) is a sophisticated hyphenated technique used for high-precision isotopic analysis. nih.gov This method allows for the determination of the isotopic composition (e.g., δ¹⁵N, δ¹³C) of the compound, which can be invaluable for tracing its origin or understanding its formation pathways. nih.govresearchgate.net

The analytical process involves three main stages:

Derivatization: The active hydrogen on the sulfonamide group is replaced with a less polar, more thermally stable group. Common derivatization reactions include silylation (e.g., using BSTFA to form a trimethylsilyl (B98337) derivative) or methylation. gcms.cz This chemical modification makes the analyte suitable for GC analysis by preventing peak tailing and thermal decomposition in the injector and column. semanticscholar.org

Gas Chromatography (GC): The derivatized sample is injected into the GC system, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. This ensures that a pure sample of the derivatized analyte reaches the detector.

Isotope Ratio Mass Spectrometry (IRMS): As the separated compound elutes from the GC column, it passes through a combustion interface where it is converted into simple gases (e.g., N₂, CO₂). These gases are then introduced into the IRMS, which precisely measures the ratio of heavy to light stable isotopes (e.g., ¹⁵N/¹⁴N, ¹³C/¹²C).

This technique provides not only confirmation of the compound's identity and purity but also a unique isotopic signature.

Table 4: Overview of Derivatization-GC-IRMS for this compound Analysis

| Stage | Purpose | Example Reagent/Process | Outcome |

|---|---|---|---|

| Derivatization | Increase volatility and thermal stability for GC analysis. | Silylation (e.g., with BSTFA) or Methylation. | Formation of a non-polar, volatile derivative (e.g., N-trimethylsilyl-2-cyanoethane-1-sulfonamide). |

| Gas Chromatography (GC) | Separate the derivatized analyte from impurities and the solvent matrix. | Separation on a capillary column (e.g., DB-5). | Elution of a pure peak corresponding to the derivatized analyte at a specific retention time. |

| Isotope Ratio MS (IRMS) | Determine the stable isotope ratios of key elements (N, C). | Combustion of eluent to N₂ and CO₂, followed by mass analysis. | Precise δ¹⁵N and δ¹³C values, providing an isotopic fingerprint of the compound. |

Computational and Theoretical Investigations of 2 Cyanoethane 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods allow for the detailed examination of molecular structure, energy, and reactivity.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for studying the electronic structure of molecules. For a molecule like 2-Cyanoethane-1-sulfonamide, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

DFT methods, such as B3LYP, are widely used to calculate the electronic properties and to optimize the molecular geometry. These calculations provide insights into the distribution of electron density, which is crucial for predicting how the molecule interacts with other chemical species. Ab initio methods, while often more computationally intensive, can offer higher accuracy for electronic structure calculations. For sulfonamides, these methods can elucidate the nature of the sulfonamide group's bonding and its influence on the rest of the molecule.

The reactivity of this compound can be predicted by examining its calculated electronic properties. For instance, the regions of high or low electron density can indicate likely sites for nucleophilic or electrophilic attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. For this compound, the presence of the electron-withdrawing cyano and sulfonamide groups is expected to influence the energies of these frontier orbitals.

A hypothetical table of calculated frontier molecular orbital energies for this compound is presented below, based on typical values for similar organic molecules.

| Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 7.3 |

Note: These are hypothetical values for illustrative purposes.

This compound possesses rotatable bonds, which means it can exist in various conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Computational methods can be used to perform a systematic search of the conformational space to identify the most stable conformers (those with the lowest energy).

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. The optimized geometry is crucial for accurately predicting other molecular properties, such as spectroscopic data. Studies on other sulfonamides have shown that the geometry around the sulfur atom is typically tetrahedral, and the orientation of the functional groups can be influenced by intramolecular interactions.

Molecular Electron Density Theory (MEDT) for Understanding Reaction Mechanisms and Selectivity

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study chemical reactivity, proposing that the electron density distribution governs chemical reactions. nih.gov MEDT analyzes the changes in electron density along a reaction pathway to understand the molecular mechanism of a reaction.

For reactions involving this compound, MEDT could be employed to investigate reaction mechanisms and selectivity (e.g., regioselectivity and stereoselectivity). By analyzing the conceptual DFT-based reactivity indices and the topology of the Electron Localization Function (ELF), MEDT provides a detailed picture of bond formation and breaking processes. This approach would be particularly useful in understanding cycloaddition reactions or nucleophilic substitution reactions where this compound might participate.

Reactivity Indices and Fukui Function Analysis for Site-Specific Reactivity

Conceptual DFT provides a set of reactivity indices that help in predicting the reactive sites within a molecule. These indices include electronegativity, chemical hardness, and the Fukui function.

The Fukui function is a particularly powerful tool for identifying the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack. It measures the change in electron density at a particular point in the molecule when an electron is added or removed.

For this compound, Fukui function analysis would pinpoint which atoms are most susceptible to attack:

Sites for nucleophilic attack would be identified by the condensed Fukui function f+.

Sites for electrophilic attack would be identified by the condensed Fukui function f-.

This analysis would be invaluable for predicting the regioselectivity of reactions involving this compound. For instance, it could help determine whether a nucleophile would preferentially attack the carbon of the cyano group or another site in the molecule.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic parameters. These theoretical predictions can then be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental spectra.

For this compound, the following spectroscopic properties could be calculated:

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational modes of the molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. The calculated frequencies are often scaled to improve agreement with experimental results. This would help in assigning the characteristic vibrational bands of the cyano and sulfonamide groups.

NMR Chemical Shifts: The chemical shifts (1H and 13C) in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are highly valuable for assigning the signals in the experimental NMR spectrum to specific atoms in the molecule.

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. This involves calculating the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum.

A comparison of theoretical and (hypothetical) experimental spectroscopic data for this compound is shown in the table below.

| Spectroscopic Data | Calculated Value | Experimental Value |

| IR Frequency (cm-1) | ||

| ν(C≡N) | 2250 | 2245 |

| νas(SO2) | 1350 | 1340 |

| νs(SO2) | 1160 | 1155 |

| 13C NMR Chemical Shift (ppm) | ||

| C (cyano) | 118 | 117 |

| CH2 (adjacent to CN) | 20 | 19 |

| CH2 (adjacent to SO2) | 55 | 54 |

Note: These are hypothetical values for illustrative purposes, based on typical values for similar functional groups.

In Silico Modeling of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry offers a powerful lens through which the reactivity and transformation of molecules like this compound can be understood at a granular level. While specific in silico studies on the reaction pathways of this compound are not extensively available in publicly accessible literature, the established methodologies of computational chemistry allow for a robust theoretical exploration of its potential reactions. Such investigations are crucial for predicting reaction outcomes, understanding mechanisms, and designing novel synthetic routes.

The primary tool for modeling reaction pathways is quantum mechanics, particularly Density Functional Theory (DFT), which provides a balance between accuracy and computational cost. These theoretical studies can elucidate the step-by-step mechanism of a chemical reaction, identifying all intermediates and, crucially, the transition states that connect them. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed.

A hypothetical investigation into the reaction pathways of this compound would likely focus on several key reactive sites within the molecule: the cyano group, the sulfonamide moiety, and the α- and β-carbons of the ethyl chain. For instance, the cyano group is susceptible to nucleophilic addition, while the sulfonamide group can undergo various transformations, including N-alkylation or reactions involving the sulfonyl group. Furthermore, the presence of the electron-withdrawing sulfonyl and cyano groups can activate the α- and β-protons, making elimination reactions a plausible pathway under basic conditions.

To model a specific reaction, such as the hydrolysis of the cyano group to a carboxylic acid, computational chemists would first optimize the geometries of the reactant (this compound and water/hydroxide) and the final product. Subsequently, a transition state search would be performed to locate the high-energy structure that lies along the reaction coordinate between the reactants and products. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are often employed for this purpose.

Once a transition state is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Further analysis, such as an Intrinsic Reaction Coordinate (IRC) calculation, can be performed to ensure that the identified transition state indeed connects the desired reactants and products. The energy difference between the transition state and the reactants provides the activation energy barrier for the reaction.

The following tables present hypothetical data that would be generated from such a computational study, illustrating the kind of detailed insights that can be obtained.

Table 1: Hypothetical Calculated Energy Barriers for Selected Reactions of this compound

| Reaction Pathway | Computational Method | Solvent Model | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Base-catalyzed hydrolysis of cyano group | B3LYP/6-311+G(d,p) | PCM (Water) | 22.5 | -15.2 |

| Nucleophilic addition of methoxide (B1231860) to cyano group | M06-2X/def2-TZVP | SMD (Methanol) | 18.9 | -10.8 |

| E2 Elimination of HCN under basic conditions | B3LYP/6-311+G(d,p) | PCM (DMSO) | 28.3 | 5.7 |

| N-methylation of sulfonamide with methyl iodide | M06-2X/def2-TZVP | SMD (Acetonitrile) | 25.1 | -8.4 |

Note: The data in this table is purely illustrative and intended to demonstrate the output of computational chemistry studies. These values are not based on actual experimental or calculated results for this compound.

Table 2: Hypothetical Geometric Parameters of a Transition State for the Nucleophilic Addition of Hydroxide (B78521) to the Cyano Group of this compound

| Parameter | Value (Å or Degrees) | Description |

| C≡N bond length | 1.25 | Elongated cyano triple bond in the transition state. |

| C-O bond length | 1.85 | Forming bond between the cyano carbon and the oxygen of the hydroxide nucleophile. |

| N-C-O angle | 115.2 | Angle of approach of the nucleophile to the cyano group. |

| Imaginary Frequency | -450 cm⁻¹ | Vibrational mode corresponding to the C-O bond formation and C≡N bond breaking. |

Note: The data in this table is purely illustrative and intended to demonstrate the output of computational chemistry studies. These values are not based on actual experimental or calculated results for this compound.

Future Research Directions in 2 Cyanoethane 1 Sulfonamide Chemistry

Development of Highly Selective and Efficient Synthetic Methods

The development of robust synthetic routes is fundamental to exploring the potential of 2-Cyanoethane-1-sulfonamide. While traditional methods for sulfonamide synthesis often involve the reaction of sulfonyl chlorides with amines, these can be limited by the stability of the sulfonyl chloride intermediates. ucl.ac.uk Future research should focus on modern, more efficient strategies that offer high selectivity and functional group tolerance.

Promising avenues include:

One-Pot Syntheses: Developing one-pot procedures that start from more readily available precursors, such as unactivated acids or thiols, could streamline the synthesis. nih.govrsc.org For instance, methods that leverage copper-catalyzed conversions of aromatic acids to sulfonyl chlorides followed by in-situ amination could be adapted for aliphatic systems like this compound. nih.gov

Oxidative Coupling Methods: Exploring oxidative coupling reactions between thiols or sodium sulfinates and an amine source offers an alternative to corrosive reagents. rsc.orgnih.gov Ammonium (B1175870) iodide-mediated reactions of sodium sulfinates with amines have shown high functional group tolerance and could be a viable route. nih.gov

Novel Reagents: The use of specialized reagents like N-Sulfinyl-O-(tert-butyl)hydroxylamine (tBuONSO) with organometallic precursors could provide access to primary sulfonamides under mild conditions, which would be particularly useful for sensitive substrates.

Table 1: Potential Synthetic Methods for this compound

| Method | Starting Materials | Key Features & Potential Advantages | Reference |

|---|---|---|---|

| Decarboxylative Halosulfonylation | Carboxylic Acids, Amines | One-pot procedure; avoids prefunctionalization of starting materials. | nih.gov |

| Site-Selective C–H Sulfination | Aryl Sulfonium Salts, SO₂ Source (Rongalite) | Allows for late-stage functionalization; high site-selectivity. | nih.govacs.org |

| Oxidative Amination | Sodium Sulfinates, Amines | Environmentally friendly access; tolerates a wide range of functional groups. | nih.gov |

| Photocatalytic Three-Component Coupling | Aryl Triflates, SO₂ Surrogates, Amines | Transition-metal-free; proceeds under mild conditions (room temperature, UV light). | rsc.orgrsc.org |

| Direct Synthesis from Thiols | Thiols, Amines, Oxidizing Agent | Utilizes readily available thiol precursors. | rsc.org |

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond improving existing synthetic methods, a significant area for future research lies in discovering entirely new reaction pathways for the synthesis and functionalization of this compound. This exploration will heavily rely on the application of advanced catalytic systems.

Key research thrusts should include:

Transition-Metal Catalysis: Systems based on palladium, copper, and rhodium have been instrumental in developing new C-N and C-S bond-forming reactions for sulfonamides. organic-chemistry.orgorganic-chemistry.org Future work could investigate palladium-catalyzed cross-coupling reactions to attach the 2-cyanoethane-1-sulfonyl group to various molecular scaffolds or copper-catalyzed arylations to modify the sulfonamide nitrogen. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis offers a powerful, metal-free approach to generate sulfonyl radical intermediates from sulfonamides. acs.org This strategy could be applied to this compound for late-stage functionalization, allowing its conversion into sulfones, sulfinates, and other valuable derivatives under mild conditions. acs.org A novel transition-metal-free photocatalytic strategy has been developed for the modular synthesis of arylsulfonamides from aryl triflates, SO₂ surrogates, and amines. rsc.org

Electrochemical Synthesis: Electrochemical methods present a green and efficient alternative for sulfonamide synthesis, such as the dehydrogenative coupling of (hetero)arenes with SO₂ and amines. researchgate.net Adapting these principles for aliphatic sulfonamides could provide a direct and sustainable route to this compound.

Table 2: Catalytic Systems for Exploration in this compound Chemistry

| Catalytic System | Reaction Type | Potential Application | Reference |

|---|---|---|---|

| Palladium Catalysis | Cross-Coupling | Coupling of aryl iodides with SO₂ surrogates (DABSO) to form sulfinates, which can be converted to sulfonamides. | organic-chemistry.org |

| Copper Catalysis | N-Arylation / Aminosulfonylation | Arylation of the sulfonamide N-H bond; synthesis from aryldiazonium salts and N-chloroamines. | organic-chemistry.orgorganic-chemistry.org |

| Manganese Catalysis | N-Alkylation (Borrowing Hydrogen) | Alkylation of the sulfonamide nitrogen using alcohols as green alkylating agents. | organic-chemistry.org |

| Visible-Light Photocatalysis | Radical Generation | Conversion of the sulfonamide to a sulfonyl radical for late-stage functionalization with alkenes. | acs.org |

| Iron Catalysis | Sulfur Alkylation | Functionalization of related sulfur compounds like sulfenamides with diazo compounds. | rsc.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions involving this compound, the integration of modern synthesis technologies is crucial. Flow chemistry and automated platforms offer significant advantages over traditional batch processing, including enhanced safety, scalability, and efficiency. acs.orgflemingcollege.ca

Future efforts should be directed towards:

Developing Continuous Flow Protocols: The synthesis of sulfonamides is well-suited for flow reactors, which allow for precise control over reaction parameters and can mitigate the risks associated with highly exothermic reactions, such as those used to generate sulfonyl chlorides. rsc.orgresearchgate.net A flow protocol for this compound would enable safer, more efficient, and easily scalable production. acs.org

Automated Library Synthesis: Automated synthesis platforms can be used to rapidly generate libraries of derivatives based on the this compound scaffold. acs.orgnih.govacs.org By employing a "catch and release" protocol in an automated flow system, a diverse array of secondary and tertiary sulfonamides can be prepared with high purity, facilitating rapid screening for biological activity or material properties. acs.orgnih.govacs.org Such systems have been successfully used to prepare 48-member sulfonamide libraries without the need for chromatographic purification. acs.orgnih.gov

Advanced Mechanistic Investigations through Combined Experimental and Theoretical Approaches

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for rational optimization and the design of new transformations. A combination of experimental and computational methods will be key to elucidating these mechanisms. researchgate.net

Key areas for investigation include:

Spectroscopic and Kinetic Studies: Techniques such as UV-Vis, fluorescence, and circular dichroism spectroscopy can be used to study the interaction of this compound with catalysts or biological targets. nih.gov Kinetic measurements can reveal reaction orders and rate constants, providing insight into the elementary steps of a reaction.

Identification of Intermediates: Advanced analytical techniques can be used to identify and characterize transient intermediates, such as sulfene intermediates or radical species, which are often proposed in sulfonylation reactions. researchgate.netrsc.org

Computational Modeling: Theoretical approaches, including molecular dynamics simulations and density functional theory (DFT) calculations, can provide detailed information about transition states, reaction energy profiles, and non-covalent interactions that direct reactivity and selectivity. nih.gov Such studies have been used to understand the binding of sulfonamide ligands to enzymes, confirming stoichiometry and identifying key stabilizing interactions like hydrogen bonding. nih.gov

Applications in Materials Science and Chemical Biology as a Functional Building Block

The bifunctional nature of this compound makes it a highly attractive building block for creating novel functional molecules and materials.

Future research should explore its potential in:

Materials Science: The sulfonamide group can be incorporated into polymers to create materials with tailored properties. nih.govrsc.org For instance, sulfonamide-functionalized polymers have been investigated as single-ion conducting polymer electrolytes for batteries. rsc.orgrsc.org The additional cyano group in this compound could further enhance properties like dielectric constant or chemical affinity with other polymer matrices, such as acrylonitrile (B1666552) butadiene styrene (ABS) resin. mdpi.com Research has also shown that sulfonamide-functionalized magnetic microporous organic networks can be used for the selective extraction of contaminants. nih.gov

Chemical Biology: Sulfonamides are a cornerstone of medicinal chemistry and are found in a wide range of therapeutic agents. ajchem-b.comnih.gov They are well-known inhibitors of enzymes like carbonic anhydrase. rsc.org The this compound scaffold could be used as a starting point for fragment-based drug design. The cyano group, a common feature in n-type organic thermoelectric polymers, could serve as a unique interaction point, a metabolic handle, or a spectroscopic reporter in chemical probes. nih.gov

常见问题

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2-Cyanoethane-1-sulfonamide, and how should data interpretation account for its functional groups?

- Answer : Employ a combination of NMR (¹H, ¹³C, DEPT-135), FT-IR , and mass spectrometry to confirm structure.

- NMR : The sulfonamide group (-SO₂NH₂) produces distinct deshielded proton signals (~2.5–3.5 ppm) and sulfur-linked carbon resonances (~45–55 ppm). The nitrile (-CN) group lacks protons but can be inferred via ¹³C NMR (~115–120 ppm) .

- FT-IR : Look for sulfonamide S=O asymmetric/symmetric stretches (~1320 cm⁻¹ and ~1140 cm⁻¹) and nitrile C≡N stretch (~2240 cm⁻¹) .

- MS : Use high-resolution MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of -SO₂NH₂ or -CN groups) .

Q. What safety protocols are critical when synthesizing this compound in the lab?

- Answer :

- Handling : Use fume hoods, nitrile gloves, and splash goggles. Avoid skin contact due to potential sulfonamide toxicity .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Prevent entry into drains .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Answer :

- Methodological Triangulation : Compare solubility measurements using gravimetric analysis, UV-Vis spectroscopy, and HPLC. Control variables (temperature, purity, solvent batch) .

- Statistical Analysis : Apply ANOVA to assess inter-lab variability. Include error margins (e.g., ±5% for gravimetric) .

- Hypothesis Testing : If discrepancies persist, evaluate solvent polarity (via Hansen parameters) or hydrogen-bonding capacity to explain anomalies .

Q. What experimental designs optimize the reaction yield of this compound derivatives for structure-activity relationship (SAR) studies?

- Answer :

- DOE (Design of Experiments) : Use a fractional factorial design to test variables (temperature, catalyst loading, solvent ratio). Prioritize factors via Pareto analysis .

- In Situ Monitoring : Employ Raman spectroscopy to track nitrile and sulfonamide group reactivity in real time .

- Post-Reaction Analysis : Quantify byproducts (e.g., sulfonic acids) via ion chromatography to refine reaction conditions .

Data Contradiction and Stability Analysis

Q. How should conflicting thermal stability data (TGA/DSC) for this compound be investigated?

- Answer :

- Replicate Experiments : Conduct TGA under identical conditions (heating rate 10°C/min, N₂ atmosphere). Compare decomposition onset temperatures .